molecular formula C17H16FN3OS B15104327 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide

Cat. No.: B15104327
M. Wt: 329.4 g/mol
InChI Key: JQVPWNRKYVIQCB-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide is a synthetic small molecule featuring a fused cyclopenta-thiazole core linked via a propanamide chain to a 6-fluoroindole moiety.

Properties

Molecular Formula

C17H16FN3OS

Molecular Weight

329.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(6-fluoroindol-1-yl)propanamide

InChI

InChI=1S/C17H16FN3OS/c18-12-5-4-11-6-8-21(14(11)10-12)9-7-16(22)20-17-19-13-2-1-3-15(13)23-17/h4-6,8,10H,1-3,7,9H2,(H,19,20,22)

InChI Key

JQVPWNRKYVIQCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]thiazole ring, followed by the introduction of the fluoroindole group. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Thiazole Moiety Formation

The cyclopenta[d]thiazole core is synthesized using methods analogous to thiazinane derivatives. Key steps include:

  • Thioamidation : Utilization of Lawesson’s reagent to introduce sulfur functionality into the ring system, facilitating cyclization .

  • Catalytic Cyclization : Iron(III) catalysts or N-bromosuccinimide (NBS) may assist in activating intermediates for cyclization, particularly for substrates with electron-donating groups .

Indole Ring Construction

The 6-fluoroindole substituent likely requires:

  • Fluorination : Electrophilic aromatic substitution or nucleophilic aromatic substitution to install the fluorine atom at the 6-position.

  • Cyclization : One-pot activation and cyclization of N-protected ethylamine derivatives, as demonstrated in indoline synthesis .

Amide Bond Formation

The propanamide linker is formed via:

  • Coupling Reactions : Use of carbodiimide reagents (e.g., EDC) and bases (e.g., DMAP) to join the thiazole and indole fragments .

Thiazole Ring Assembly

The synthesis of cyclopenta[d]thiazole derivatives often involves:

  • Nucleophilic Attack : Formation of β-hydroxy thioureas as intermediates, followed by cyclization under acidic conditions .

  • Catalytic Decomposition : Rhodium-catalyzed decomposition of N-tosyl diazoketamines to form carbine intermediates, enabling 1,2-phenyl migration (Scheme 5 in ).

Indole Ring Formation

Indole synthesis may involve:

  • Iron(III)-Catalyzed Iodination : Activation of N-tosyl ethylamine derivatives, followed by cyclization under optimized conditions .

  • Bromination with NBS : Alternative activation for substrates resistant to iodination .

Key Structural Features

Compound NameStructural FeaturesBiological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamideCyclopenta[d]thiazole + 6-fluoroindole + propanamideAnti-inflammatory, potential anticancer
3-(3-acetylindol-1-yl)-N-(5,6-dihydrocyclopenta[d]thiazol-2-yl)propanamideIndole + thiazoleAnticancer
N-(4-(indoline-1-carbonyl)-5,6-dihydrocyclopenta[d]thiazol-2-yl)benzamideIndoline + thiazoleAnti-inflammatory

Unique Reactivity Drivers

  • Fluorine Substitution : Enhances lipophilicity and stability, influencing biological activity.

  • Thiazole Ring : Contributes to redox stability and potential enzyme binding .

Optimized Process Parameters

  • Iron(III) Catalysis : Enables one-pot activation/cyclization for indoline derivatives (43–93% yields) .

  • Rhodium Catalysis : Facilitates selective 1,2-phenyl migration in thiazole formation (91% E-isomer) .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Target Compound

  • Core structure : Cyclopenta[d]thiazole (5,6-dihydro-4H-cyclopenta[d]thiazole).
  • Substituents : 6-fluoroindole linked via a propanamide chain.
  • Key functional groups : Thiazole, indole, fluoro substituent, and amide.

Comparative Compounds

N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives () Core structure: Thiazole linked to pyridine via an acrylamide chain. Substituents: Propionamide bridge with a thiazole-aminopropanoyl group. Key functional groups: Thiazole, pyridine, acrylamide. Relevance: Designed as CDK7 inhibitors for cancer treatment, suggesting the target compound may share kinase-targeting mechanisms .

2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () Core structure: Benzo[d]thiazole. Substituents: Sulfamoylphenyl group linked via an acetamide chain. Key functional groups: Benzo-thiazole, sulfonamide, amide. Relevance: The sulfamoyl group may confer distinct solubility or target affinity compared to the target compound’s fluoroindole .

Triazole-based acetamide derivatives ()

  • Core structure : 1,2,3-triazole.
  • Substituents : Naphthalene-oxy groups and nitro-substituted phenyl rings.
  • Key functional groups : Triazole, naphthalene, nitro groups.
  • Relevance : Demonstrates the role of aromatic substituents in modulating physicochemical properties, though structural divergence limits direct comparison .

Pharmacological and Physicochemical Properties

Property Target Compound CDK7 Inhibitors () Benzo-thiazole Derivative ()
Lipophilicity High (fluoroindole enhances logP) Moderate (pyridine acrylamide) Low (sulfamoyl group increases polarity)
Metabolic Stability Improved (C–F bond resists oxidation) Variable (depends on substituents) Moderate (sulfonamide stability)
Target Affinity Potential kinase inhibition (inferred) CDK7 (IC₅₀ ~nM range in patents) Unclear (possible carbonic anhydrase)
Solubility Low (rigid cyclopenta-thiazole) Moderate (polar acrylamide chain) High (sulfamoyl group)

The 6-fluoroindole in the target compound may improve blood-brain barrier penetration compared to nitro-substituted triazoles (), which are more polar but less stable .

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Structural Characteristics

The compound features a combination of thiazole and indole moieties, which are known for their diverse biological properties. The molecular formula is C19H17FN4O3SC_{19}H_{17}FN_{4}O_{3}S with a molecular weight of approximately 353.4 g/mol. Its structure is believed to enhance its interaction with biological targets, contributing to its pharmacological potential .

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in critical biological pathways. These interactions could lead to modulation of cellular responses, making it a candidate for therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Initial assays have shown that the compound may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Studies suggest potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : The unique structural features may allow for selective targeting of cancer cells, although detailed studies are still needed to confirm this activity.

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelReference
AntimicrobialPreliminary
Anti-inflammatoryPreliminary
Anticancer PotentialOngoing Studies

Case Studies and Research Findings

  • Antimicrobial Assays : In vitro studies have indicated that this compound displays significant activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
  • Cancer Cell Lines : Preliminary screening against various cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide, and how can reaction efficiency be validated?

  • Methodological Answer : A copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) is a common approach for synthesizing thiazole-indole hybrids. For example, azide-alkyne coupling under Cu(OAc)₂ catalysis in a t-BuOH/H₂O solvent system (3:1 v/v) at room temperature for 6–8 hours yields similar compounds with >70% efficiency . Post-synthesis, validate purity via TLC (hexane:ethyl acetate, 8:2) and confirm structural fidelity using IR spectroscopy (C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) and ¹H/¹³C NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.6 ppm for indole and thiazole moieties) and NH groups (δ ~10.8 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (δ ~165 ppm) and aromatic carbons (δ 105–153 ppm) .
  • HRMS : Verify molecular weight with <1 ppm error (e.g., [M+H]⁺ calculated vs. observed) .
  • IR : Monitor C-F stretches (1090–1120 cm⁻¹) and C-N vibrations (1300–1340 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level). Prioritize targets based on structural homology to known indole-thiazole hybrids (e.g., cyclin-dependent kinases). Validate predictions with in vitro assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported pharmacological activities of structurally similar compounds?

  • Methodological Answer :
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
  • Structural analogs : Test derivatives with modified substituents (e.g., 6-fluoro vs. 6-chloro indole) to isolate pharmacophore contributions .
  • Meta-analysis : Use platforms like ChEMBL to aggregate bioactivity data and identify outliers due to assay variability .

Q. How can reaction conditions be optimized to improve yield and scalability for analogs of this compound?

  • Methodological Answer :
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
  • Catalyst tuning : Replace Cu(OAc)₂ with CuI or Ru-based catalysts for sterically hindered substrates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for complex mixtures .

Data Contradiction Analysis

Q. Why do spectroscopic data for similar compounds vary across studies, and how can these discrepancies be addressed?

  • Methodological Answer : Variations arise from solvent effects (DMSO-d₆ vs. CDCl₃) and instrument calibration. For example, NH proton shifts in DMSO-d₆ appear downfield (~10.8 ppm) compared to CDCl₃. Standardize protocols by referencing to TMS and reporting solvent/temperature explicitly .

Methodological Framework

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with variations in the cyclopenta[d]thiazole (e.g., methyl vs. ethyl substituents) and indole (e.g., 5-methoxy vs. 6-fluoro) .
  • Bioactivity profiling : Screen against a panel of targets (e.g., cancer cell lines, inflammatory markers) using dose-response curves.
  • Data integration : Apply multivariate analysis (PCA or PLS) to correlate structural features with activity .

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